molecular formula C11H15NO B1484677 trans-2-(Benzylamino)cyclobutan-1-ol CAS No. 1844211-15-9

trans-2-(Benzylamino)cyclobutan-1-ol

Cat. No. B1484677
CAS RN: 1844211-15-9
M. Wt: 177.24 g/mol
InChI Key: ZQPDEZOJYMZBQQ-GHMZBOCLSA-N
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Description

Molecular Structure Analysis

The molecular structure of trans-2-(Benzylamino)cyclobutan-1-ol is characterized by a cyclobutane ring and an amino group. The molecular formula is C11H15NO , and the molecular weight is 177.24 g/mol .


Physical And Chemical Properties Analysis

Trans-2-(Benzylamino)cyclobutan-1-ol is a white solid. Its molecular weight is 195.25 g/mol, and its molecular formula is C11H15NO .

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed various synthetic routes and chemical transformations to explore the chemical properties and potential applications of cyclobutane derivatives. For instance, Frieden et al. (1998) demonstrated a reproducible synthesis of trans-3-(Benzyloxymethyl)cyclobutan-1-ol, highlighting its utility in creating pyrimidine derivatives with potential biological activities (Frieden, Giraud, Reese, & Song, 1998). Similarly, Pinto et al. (2017) achieved stereoselective epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol, leading to high diastereoselectivity and demonstrating the potential for asymmetric synthesis of complex molecules (Pinto, Davies, Fletcher, Roberts, & Thomson, 2017).

Catalytic and Enantioselective Approaches

The development of catalytic and enantioselective methods for synthesizing cyclobutane derivatives has been a significant area of research. Melis et al. (2015) reported an organocatalytic enantioselective synthesis of α-(benzylamino)cyclobutanones, employing a tandem condensation/intramolecular rearrangement/proton transfer reaction. This method showcases the advancement in achieving high yields and enantioselectivities, opening pathways for creating biologically active compounds with cyclobutane cores (Melis, Ghisu, Guillot, Caboni, Secci, Aitken, & Frongia, 2015).

Structural and Mechanistic Insights

Research into the structure and mechanism of reactions involving cyclobutane derivatives has provided insights into their chemical behavior and potential applications. For example, Fulton et al. (2002) investigated the chemistry and basicity of a parent amidoruthenium complex, shedding light on the reactivity of cyclobutane derivatives and their potential in catalysis (Fulton, Sklenak, Bouwkamp, & Bergman, 2002).

Applications in Material Science

The applications of cyclobutane derivatives extend beyond synthetic chemistry into materials science. Yang et al. (2020) demonstrated a dual-photoresponsive coordination polymer based on a cyclobutane-linked pyridinium radical state, showcasing the potential of these compounds in developing materials with high stability, reversibility, and distinct photoresponsive properties (Yang, Ma, Pang, Chen, Rooney, & Zhang, 2020).

properties

IUPAC Name

(1R,2R)-2-(benzylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-6-10(11)12-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDEZOJYMZBQQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Benzylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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